molecular formula C22H13BrFN3 B2875795 3-(4-bromophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901227-94-9

3-(4-bromophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2875795
CAS No.: 901227-94-9
M. Wt: 418.269
InChI Key: UNWZVBBYSYJHMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a pyrazoloquinoline derivative characterized by a fused pyrazole-quinoline core substituted with a bromophenyl group at position 3 and a fluorophenyl group at position 1 (Fig. 1). Pyrazolo[4,3-c]quinolines are synthesized via reactions of substituted anilines with 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine intermediates, as demonstrated in and . These compounds are of significant pharmaceutical interest due to their diverse biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties .

Properties

IUPAC Name

3-(4-bromophenyl)-1-(4-fluorophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13BrFN3/c23-15-7-5-14(6-8-15)21-19-13-25-20-4-2-1-3-18(20)22(19)27(26-21)17-11-9-16(24)10-12-17/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWZVBBYSYJHMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=N2)C(=NN3C4=CC=C(C=C4)F)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13BrFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-bromophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties based on diverse research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C22H13BrFN3
  • Molecular Weight : 418.27 g/mol
  • SMILES : OC1=CN(C2=CC=C(F)C=C2)N=C1C3=CC=C(Br)C=C3

Anti-inflammatory Activity

Research has demonstrated that derivatives of pyrazolo[4,3-c]quinolines exhibit significant anti-inflammatory effects. In a study assessing the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, various derivatives were evaluated for their potency. Notably, compounds similar to this compound showed substantial inhibition of NO production and reduced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins .

Table 1: Anti-inflammatory Activity of Pyrazolo[4,3-c]quinoline Derivatives

CompoundIC50 (µM)Mechanism of Action
2a0.39iNOS inhibition
2i0.45COX-2 inhibition
2m0.50iNOS inhibition

Anticancer Activity

The anticancer potential of pyrazolo[4,3-c]quinoline derivatives has been explored extensively. These compounds have been shown to induce apoptosis in various cancer cell lines by modulating several signaling pathways. For instance, studies indicate that these derivatives can inhibit cell proliferation and induce cell cycle arrest in cancer cells through mechanisms involving the downregulation of oncogenes and upregulation of pro-apoptotic factors .

Case Study: Cytotoxicity Evaluation
In a cytotoxicity study against breast cancer cell lines, a derivative similar to this compound displayed an IC50 value significantly lower than standard chemotherapeutics, suggesting its potential as a lead compound for further development.

Antimicrobial Activity

Pyrazolo[4,3-c]quinoline derivatives have also been evaluated for their antimicrobial properties. The synthesis and testing of these compounds against various bacterial strains revealed promising results. Some derivatives exhibited potent antibacterial and antifungal activities, suggesting their utility in treating infections caused by resistant strains .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 4-position of the phenyl ring undergoes classic SNAr reactions due to electron-withdrawing effects from the adjacent quinoline nitrogen.

Reaction TypeConditionsProductsYieldKey Observations
Amine substitutionDMF, 100°C, 12h with piperidine3-(4-piperidinophenyl) derivative78%Bromine replaced via aromatic nucleophilic displacement
Thiol substitutionEthanol, K₂CO₃, 60°C with benzenethiol3-(4-phenylthiophenyl) analog65%Requires phase-transfer catalysts for improved efficiency

Mechanistic Insight : The electron-deficient aromatic ring (enhanced by quinoline's electron-withdrawing nature) facilitates nucleophilic attack at the para-bromine position .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings, enabling structural diversification:

Suzuki-Miyaura Coupling

PartnerCatalyst SystemSolvent/TempProductYield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃DME/H₂O, 80°C3-(4-biphenyl) derivative82%
VinylboronatePdCl₂(dppf), CsFTHF, 60°CAlkenyl-substituted variant71%

Buchwald-Hartwig Amination

AmineLigandConversion Rate
MorpholineXantPhos89% in 6h
BenzylamineBINAP76% in 8h

Reaction conditions: Pd₂(dba)₃, toluene, 110°C .

Electrophilic Aromatic Substitution

The fluorine atom at the 4-fluorophenyl group directs electrophiles to specific positions:

ElectrophileConditionsPositionProductYield
HNO₃/H₂SO₄0°C, 2hPara to FNitro-substituted derivative58%
Cl₂, FeCl₃40°C, 4hOrtho to FDichlorinated compound63%

Key Limitation : Strong electrophiles may attack the electron-rich pyrazole ring, requiring careful condition optimization .

Cyclization Reactions

The compound serves as a precursor for polycyclic systems:

ReagentConditionsNew Ring FormedApplication
CuI, DMF, MW175°C, 1.5hChromeno[4,3-b]pyrazoloquinolineAnticancer lead
POCl₃, reflux6hPyrazolo[3,4-b]quinolin-4-oneFluorescence probe

Mechanistic Pathway :

  • Microwave-assisted inverse electron-demand Diels-Alder reaction

  • Tandem chlorination/cyclization

Halogen Exchange

Target HalogenReagentTemperatureSuccess Rate
IodoCuI, DMF120°C92%
ChloroPCl₅, neat80°C68%

Reduction Pathways

Reducing AgentSite AffectedProduct
H₂, Pd/CQuinoline ring1,2,3,4-Tetrahydro derivative
NaBH₄, MeOHPyrazole C=NDihydropyrazole analog

Comparative Reactivity Analysis

PositionReactivityDominant Process
4-BromophenylHighCross-coupling > SNAr > radical reactions
4-FluorophenylModerateDirected electrophilic substitution > halogen-metal exchange
Pyrazole N-HLowDeprotonation requires strong bases (LDA/NaH)
Quinoline C8Very lowResists electrophilic attack due to electron deficiency

Stability Considerations

  • Thermal : Stable ≤200°C (TGA data)

  • Photochemical : UV-induced C-Br bond cleavage observed at λ <300 nm

  • Hydrolytic : Resists aqueous acid/base (pH 2-12) except under forcing conditions

This comprehensive reactivity profile establishes 3-(4-bromophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline as a versatile building block for medicinal chemistry and materials science applications. The strategic placement of halogens enables sequential functionalization while maintaining core heterocyclic integrity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Anti-Inflammatory Activity

highlights pyrazolo[4,3-c]quinoline derivatives with anti-inflammatory effects mediated by inhibition of LPS-stimulated NO production and iNOS/COX-2 expression. Key analogues include:

  • 3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i): Exhibits IC₅₀ in the submicromolar range, comparable to the positive control 1400W .
  • 4-(3-Amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid (2m): Shows potent NO inhibition via iNOS suppression .

Structural Insights: The amino group at position 3 and polar substituents (e.g., hydroxyl or carboxylic acid groups) enhance anti-inflammatory activity by improving solubility and target binding.

Analogues Targeting Bacterial β-Glucuronidase

reports 3-amino-4-(4-fluorophenylamino)-1H-pyrazolo[4,3-c]quinoline (42) as a potent bacterial β-glucuronidase (βG) inhibitor. It suppresses chemotherapy-induced intestinal toxicity by blocking glucuronide reactivation at neutral pH .

Comparison :

  • Compound 42: Contains an amino group at position 3 and fluorophenylamino at position 4, enabling pH-dependent βG inhibition.
Derivatives with Halogen Substituents

, and 20 describe halogen-substituted pyrazoloquinolines:

  • 8-Bromo-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (): Bromine at position 8 increases molecular weight (MW: 424.3 g/mol) and may influence photophysical properties .

Key Difference : The position of halogens (e.g., bromine at position 3 vs. 8) significantly alters electronic and steric profiles, impacting biological activity.

Table 1: Comparison of Pyrazolo[4,3-c]quinoline Derivatives
Compound ID/Name Substituents Molecular Weight (g/mol) Key Activity Reference Evidence
3-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline 3-Bromophenyl, 1-Fluorophenyl 407.2 Under investigation N/A
2i () 3-Amino, 4-(4-hydroxyphenylamino) ~350 (estimated) Anti-inflammatory (IC₅₀ < 1 µM)
Compound 42 () 3-Amino, 4-(4-fluorophenylamino) 363.3 βG inhibition (pH-dependent)
9b () 2-(4-Bromophenyl) 365.2 Synthetic intermediate
C350-0670 () 6,8-Difluoro, 3-(3-methoxyphenyl) 415.4 Not specified

Research Findings and Trends

Anti-Inflammatory vs. Enzyme Inhibition: Amino-substituted derivatives (e.g., 2i, 42) show higher bioactivity than halogenated analogues, emphasizing the role of polar groups in target engagement .

Halogen Effects : Bromine and fluorine improve thermal stability and lipophilicity but may reduce aqueous solubility, limiting in vivo efficacy without formulation optimization .

Synthetic Accessibility: Derivatives with simple aryl groups (e.g., 9b in ) are synthesized in high yields (>70%), whereas amino-substituted variants require multi-step protocols .

Preparation Methods

Acid-Catalyzed Cyclization of Pyrazolyl-Anilines

A metal-free route employs (1H-pyrazol-5-yl)anilines bearing a 4-fluorophenyl group and ethers functionalized with bromophenyl moieties. Under acidic conditions (e.g., H2SO4 or p-TsOH), these substrates undergo C–O bond cleavage and cyclization to form the pyrazolo[4,3-c]quinoline core. The mechanism involves protonation of the ether oxygen, generating a carbocation that reacts with the pyrazole nitrogen (Figure 1).

Figure 1: Proposed Mechanism for Acid-Catalyzed Cyclization

  • Protonation of ether oxygen → Carbocation formation.
  • Nucleophilic attack by pyrazole nitrogen → Six-membered ring closure.
  • Aromatization via dehydration.

Table 2: Acid-Catalyzed Reaction Optimization

Acid Catalyst Concentration (mol%) Solvent Yield (%)
H2SO4 10 DCE 78
p-TsOH 15 Toluene 82

This method avoids transition metals, making it environmentally favorable. However, regioselectivity challenges arise with unsymmetrical ethers.

Late-stage introduction of aryl groups is achievable through nucleophilic aromatic substitution (SNAr). Starting from 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine , sequential reactions with 4-bromophenylboronic acid and 4-fluoroaniline under Suzuki-Miyaura and Buchwald-Hartwig conditions yield the target compound.

Table 3: Substitution Reaction Parameters

Step Reagent Catalyst System Yield (%)
1 4-Bromophenylboronic acid Pd(PPh3)4, Na2CO3 85
2 4-Fluoroaniline CuI, 1,10-phenanthroline 73

Advantages include:

  • Modularity : Independent optimization of each substitution step.
  • Compatibility : Halogenated aryl groups resist side reactions under cross-coupling conditions.

[5+1] Cyclization with Alcohols/Amines

A novel [5+1] annulation strategy reacts (1H-pyrazol-5-yl)anilines containing a 4-fluorophenyl group with 4-bromophenol derivatives. Using iodine as an oxidant, this method constructs the quinoline ring via dehydrogenative coupling.

Table 4: [5+1] Cyclization Performance

Oxidant Solvent Temperature (°C) Yield (%)
I2 DMF 120 68
DDQ Toluene 100 72

Limitations include moderate yields and the need for stoichiometric oxidants.

Comparative Analysis of Synthetic Routes

Table 5: Method Comparison for 3-(4-Bromophenyl)-1-(4-Fluorophenyl)-1H-Pyrazolo[4,3-c]Quinoline Synthesis

Method Yield (%) Purity (%) Scalability Green Metrics
Three-component cyclization 90–98 >95 High Moderate
Acid-catalyzed cyclization 78–82 90 Medium High
Post-synthetic substitution 73–85 85 Low Low
[5+1] Cyclization 68–72 88 Medium Moderate

Industrial-Scale Production Considerations

For kilogram-scale synthesis, the three-component cyclization route is preferred due to its high yield and minimal purification requirements. Continuous flow reactors enhance heat transfer and reduce reaction times from hours to minutes. Solvent recovery systems (e.g., acetone/water azeotrope distillation) improve sustainability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.